molecular formula C8H12N2OS B13949947 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one CAS No. 53517-95-6

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B13949947
CAS No.: 53517-95-6
M. Wt: 184.26 g/mol
InChI Key: SHWHBFYMRFDNDU-UHFFFAOYSA-N
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Description

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.259 g/mol It is known for its unique structure, which includes an imidazolidinone ring with an allyl group and a thioxo group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 5,5-dimethyl-2-thioxoimidazolidin-4-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl group can also participate in reactions that modify the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is unique due to the presence of both the allyl and thioxo groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

53517-95-6

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5,5-dimethyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12)

InChI Key

SHWHBFYMRFDNDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1)CC=C)C

Origin of Product

United States

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